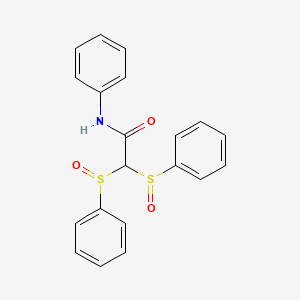
4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is an organic compound that features a pyridine ring connected to two ethyne groups, which are further linked to methoxyphenol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the ethyne linkages between the pyridine and methoxyphenol groups. The reaction is carried out under an inert atmosphere, usually argon, with a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ethyne groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenols depending on the nucleophile used
科学的研究の応用
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers
作用機序
The mechanism of action of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethyne and phenol groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Similar structure with thiophene instead of pyridine.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Contains an anthracene core instead of pyridine.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Features a thiadiazole core
Uniqueness
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is unique due to its combination of pyridine and methoxyphenol groups connected by ethyne linkages. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry .
特性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethynyl]pyridin-3-yl]ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H17NO4/c1-27-22-12-16(7-9-20(22)25)3-5-18-11-19(15-24-14-18)6-4-17-8-10-21(26)23(13-17)28-2/h7-15,25-26H,1-2H3 |
InChIキー |
CFJUCWNAJYJFAA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C#CC2=CC(=CN=C2)C#CC3=CC(=C(C=C3)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)

![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)

![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
